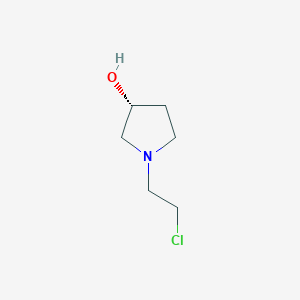

![molecular formula C14H15N3O4S B2933471 6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706374-00-6](/img/structure/B2933471.png)

6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown various biological activities. They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The process involves the design and synthesis of these derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The chemical structure of the synthesized pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives was confirmed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds was performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, and phthalic anhydride .Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the structural similarity to pyrazolo[3,4-d]pyrimidines, it can be hypothesized that it may interact with its targets (like cdk2) and inhibit their activity, leading to changes in cellular processes .

Biochemical Pathways

If it indeed inhibits cdk2, it could affect the cell cycle regulation pathway, potentially leading to the inhibition of cell proliferation .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially lead to the inhibition of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is its selectivity for JAK2, which reduces the potential for off-target effects. However, like many experimental drugs, this compound has limitations in terms of its stability, solubility, and toxicity. These factors must be carefully considered when designing experiments and evaluating its potential use as a therapeutic agent.

Zukünftige Richtungen

Future research on 6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine could focus on its potential use in combination with other drugs for the treatment of inflammatory and autoimmune diseases and cancer. In addition, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of 6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-5-methylpyridine to form an intermediate compound. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride to form the sulfonylated intermediate, which is then cyclized with sodium hydride to form the final product.

Wissenschaftliche Forschungsanwendungen

6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been extensively studied in preclinical models for its potential use in the treatment of various inflammatory and autoimmune diseases. It has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, this compound has also been shown to have antitumor activity in preclinical models of leukemia and solid tumors.

Eigenschaften

IUPAC Name |

6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWUFSUSZZWGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)

![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)

![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)

![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)

![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)

![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)

![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)